2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
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Overview
Description
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone, also known as N-(2-Hydroxy-3-methoxybenzylidene)thiosemicarbazide, is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is known for its applications in spectrophotometric determination of metal ions such as nickel (II) and molybdenum .
Preparation Methods
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be synthesized by dissolving 2-Hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in methanol. The mixture is then filtered and recrystallized to obtain the pure compound . The reaction conditions typically involve room temperature and atmospheric pressure, making the synthesis relatively straightforward .
Chemical Reactions Analysis
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to various biological effects. The compound can interact with molecular targets such as enzymes and DNA, interfering with their normal functions .
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
These similar compounds share the thiosemicarbazone moiety but differ in their substituents, which can affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications .
Properties
CAS No. |
51146-75-9 |
---|---|
Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5- |
InChI Key |
ZOZTWVGHQKXQOZ-WZUFQYTHSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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